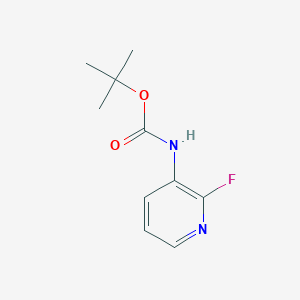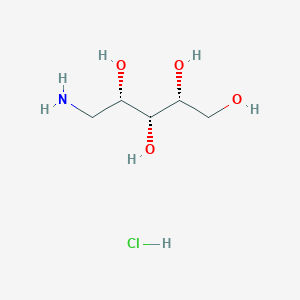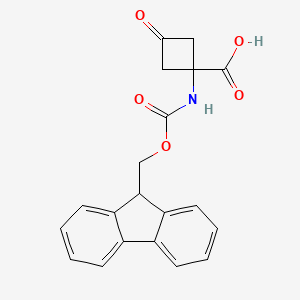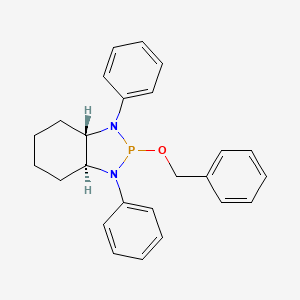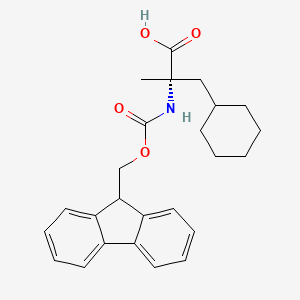
Fmoc-a-methyl-(S)-3-cyclohexylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-a-methyl-(S)-3-cyclohexylalanine is a derivative of alanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached. This compound is used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The Fmoc group is commonly used to protect the amine group of amino acids during peptide synthesis, allowing for selective reactions to occur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-a-methyl-(S)-3-cyclohexylalanine typically involves the protection of the amino group with the Fmoc group. One common method is to react the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound often employs solid-phase synthesis techniques. The use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy is one approach . This method allows for the efficient synthesis of Fmoc-protected amino acids with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-a-methyl-(S)-3-cyclohexylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of the free amine .
Scientific Research Applications
Fmoc-a-methyl-(S)-3-cyclohexylalanine has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of biofunctional materials and hydrogels for various applications.
Mechanism of Action
The mechanism of action of Fmoc-a-methyl-(S)-3-cyclohexylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group, allowing for selective reactions to occur at other functional groups. The Fmoc group can be removed under basic conditions, such as with piperidine, to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-valine: Similar to Fmoc-a-methyl-(S)-3-cyclohexylalanine, but with a different side chain.
Fmoc-leucine: Used in peptide synthesis with a different side chain structure.
Uniqueness
This compound is unique due to its cyclohexyl side chain, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of peptides with specific structural and functional characteristics.
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C25H29NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,2-4,9-10,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1 |
InChI Key |
BZKGQXQXVPOXKL-VWLOTQADSA-N |
Isomeric SMILES |
C[C@](CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(CC1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


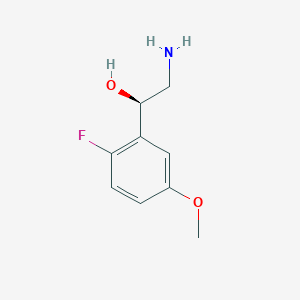
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
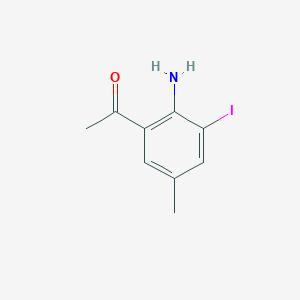
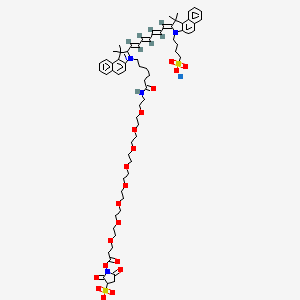
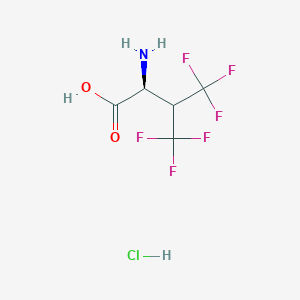

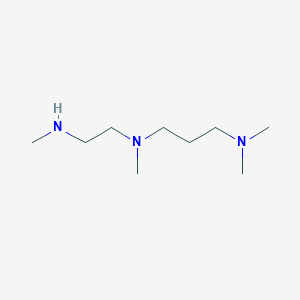

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
